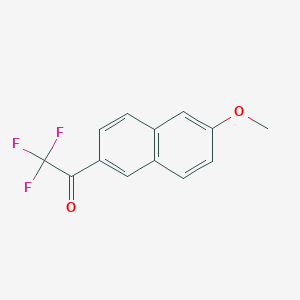

2,2,2-Trifluor-1-(6-Methoxynaphthalen-2-yl)ethanon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Nichtsteroidale Antirheumatika (NSAR)-Derivate

Diese Verbindung wird bei der Synthese von Derivaten von Naproxen verwendet, einem bekannten NSAR . Die Trifluormethylketongruppe kann mit Naproxen umgesetzt werden, um neuartige Prodrugs mit potenziell verbesserten pharmakokinetischen Eigenschaften zu erzeugen.

Solvolyse-Studien

Die Trifluormethylgruppe in dieser Verbindung bietet eine hervorragende Möglichkeit zur Untersuchung von Solvolyse-Reaktionen . Diese Studien sind entscheidend für das Verständnis von Reaktionsmechanismen und können zur Entwicklung neuer synthetischer Methoden führen.

Antikrebsmittel

Derivate von 2,2,2-Trifluor-1-(6-Methoxynaphthalen-2-yl)ethanon wurden synthetisiert und auf ihr Potenzial als Antikrebsmittel untersucht . Die Modifikation der Kernstruktur könnte zu Verbindungen mit signifikantem therapeutischem Wert führen.

Spektrum der biologischen Aktivität

Die Struktur der Verbindung ähnelt Fragmenten, die in natürlichen Alkaloiden vorkommen und ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antibakterielle und antimalarielle Wirkungen . Dies macht es zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente mit vielfältigen biologischen Wirkungen.

Amidbindungsbildungsstudien

Die Verbindung wird zur Untersuchung der Amidbindungsbildung verwendet, einer grundlegenden Reaktion in der pharmazeutischen Synthese . Das Verständnis dieses Prozesses kann die Effizienz der Medikamentenproduktion verbessern.

Struktur-Aktivitäts-Beziehungsanalyse (SAR)

Die vielfältige Reaktivität der Verbindung macht sie für SAR-Studien geeignet, die die Beziehung zwischen chemischer Struktur und biologischer Aktivität aufklären können, was zur Entwicklung effektiverer Medikamente führt .

Resonanzinteraktionsstudien

Seine einzigartige Struktur ermöglicht die Untersuchung von Resonanzinteraktionen in unsymmetrischen Diarylkationen, was für die Entwicklung von Molekülen mit spezifischen elektronischen Eigenschaften wichtig ist .

Pharmazeutische Synthese

Die Verbindung kann als Baustein bei der Synthese verschiedener Pharmazeutika verwendet werden, wobei ihre Trifluormethylgruppe genutzt wird, um Fluor in Arzneistoffmoleküle einzuführen, was ihre biologische Aktivität erheblich beeinflussen kann .

Wirkmechanismus

Target of Action

It’s suggested that the compound may mediate apoptosis through the nur77-bcl-2 pathway .

Mode of Action

It’s suggested that the compound can induce nur77 expression and nuclear export . This suggests that the compound may interact with its targets, leading to changes in gene expression and cellular function.

Biochemical Pathways

The compound is suggested to affect the Nur77-Bcl-2 pathway . Nur77 is a nuclear receptor that can regulate gene expression and has been implicated in apoptosis, a process of programmed cell death. The Bcl-2 family of proteins are key regulators of apoptosis, and changes in their expression can have significant effects on cell survival and death.

Result of Action

It’s suggested that the compound may induce apoptosis, a process of programmed cell death, through the nur77-bcl-2 pathway . This could potentially lead to the death of targeted cells.

Biochemische Analyse

Biochemical Properties

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with Lewis bases through hydrogen bonding . This interaction can influence the stability and activity of the enzymes and proteins it binds to. Additionally, the compound’s trifluoromethyl group can enhance its binding affinity to certain biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

The effects of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoromethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can also result in alterations in cellular function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies.

Metabolic Pathways

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoromethyl group can affect its metabolism, leading to the formation of unique metabolites that can be studied to understand its biochemical effects better.

Transport and Distribution

The transport and distribution of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUJNJQFAWNYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)